2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. The structure includes an isopentylthio group at position 2, a 5-methylfuran-2-yl moiety at position 5, and 8,8-dimethyl groups stabilizing the tetrahydropyrimidine ring. Its synthesis typically involves cyclization reactions of intermediates with thiourea or isothiocyanates under basic conditions, as observed in related derivatives .
The compound’s molecular formula is C₂₄H₂₈N₃O₃S (CAS: 631855-00-0), with a molar mass of 438.56 g/mol . Its spectral data (IR, NMR) would align with analogues, featuring carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and distinct proton environments for the furan and isopentylthio groups .
Properties
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-(5-methylfuran-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-12(2)8-9-30-22-25-20-19(21(28)26-22)18(16-7-6-13(3)29-16)17-14(24-20)10-23(4,5)11-15(17)27/h6-7,12,18H,8-11H2,1-5H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCPPOGHVALJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to be effective against gram-positive and gram-negative bacteria . The imidazole core is a pharmacophore in antimicrobial tests .
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their function, leading to its antimicrobial effects .
Biochemical Pathways
It is likely that it interferes with essential bacterial processes, leading to their death or inhibition .
Result of Action
Given its antimicrobial activity, it is likely that it leads to the death or inhibition of bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibit significant anticancer properties. Research has shown that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer cell survival and proliferation pathways.
- Case Study : A study demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against breast cancer cells .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal pathogens:
- Broad-Spectrum Activity : Research indicates efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to established antibiotics .
Agricultural Applications
Biopesticide Development
Given the increasing demand for eco-friendly agricultural solutions, compounds like this compound are being explored for their potential as biopesticides:
- Mechanism of Action : These compounds can disrupt the metabolic processes of pests while being less harmful to beneficial insects.
- Case Study : A field trial demonstrated reduced pest populations in crops treated with formulations containing this compound compared to conventional pesticides .
Materials Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers:
Comparison with Similar Compounds
Key Observations :
- Position 2 : The isopentylthio chain increases hydrophobicity relative to unsubstituted or oxygen-containing analogues, influencing solubility and membrane permeability .
Physicochemical and Functional Properties
- Solubility : The target compound’s isopentylthio and methylfuran groups increase lipophilicity, reducing aqueous solubility compared to the phenyl analogue (logP ~3.5 vs. ~2.8) .
- Thermal Stability : Methyl groups at position 8 enhance thermal stability (decomposition temperature >250°C), consistent with analogues .
- Reactivity : The thioether group at position 2 may undergo oxidation to sulfoxide/sulfone derivatives under acidic conditions, a property absent in oxygen-containing analogues .
Q & A
Q. Yield optimization strategies :
- Use microwave irradiation to reduce reaction times and improve regioselectivity .
- Monitor intermediates via TLC/HPLC to isolate high-purity precursors (>95%) before subsequent steps .
Basic: How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Answer:
Multi-spectral analysis is critical:
- ¹H/¹³C NMR : Assign the tetrahydropyrimidoquinoline core by analyzing characteristic shifts:
- IR spectroscopy : Confirm carbonyl (C=O, ~1705 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- Mass spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns to distinguish regioisomers .
Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the furan and isopentylthio substituents .
Advanced: What computational strategies are effective for predicting its molecular interactions with biological targets?
Answer:
Structure-based drug design (SBDD) approaches include:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The 5-methylfuran group may engage in π-π stacking with aromatic residues .
- Molecular Dynamics (MD) : Simulate binding stability in solvated environments (e.g., GROMACS) to assess conformational changes induced by the isopentylthio moiety .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity data from analogs .
Validation : Cross-check predictions with experimental binding assays (e.g., SPR or ITC) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
Answer:
Discrepancy mitigation strategies :
- Metabolic stability assays : Use liver microsomes or CYP450 inhibition studies to identify rapid degradation of the furan ring in vivo .
- Formulation optimization : Encapsulate the compound in liposomes to enhance bioavailability if poor solubility (logP >5) is observed .
- Off-target profiling : Screen against panels of receptors/ion channels (e.g., CEREP) to rule out non-specific effects .
Case study : Analogous pyrimidoquinolines showed improved in vivo efficacy after replacing labile substituents (e.g., nitro groups) with stable bioisosteres .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this scaffold?
Answer:
Systematic SAR exploration :
- Core modifications : Compare activity of saturated (7,8,9,10-tetrahydro) vs. aromatic quinoline cores on target binding .
- Substituent variation :
- Stereochemical effects : Synthesize enantiomers (if chiral centers exist) and test for selectivity .
Data analysis : Use multivariate regression to quantify contributions of logP, polar surface area, and H-bond donors to activity .
Advanced: How can researchers resolve spectral data contradictions during characterization?
Answer:
Contradiction resolution workflow :
Replicate synthesis : Ensure batch-to-batch consistency in substituent positioning .
Advanced NMR : Apply DEPT-135 or NOESY to distinguish between methyl and methine protons in crowded regions (δ 1.0–2.5 ppm) .
X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of the furan and thioether groups .
Example : A 2023 study resolved conflicting IR data for a related compound by identifying solvent-dependent tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
